2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one
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Overview
Description
2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one is a fluorinated benzofuran derivative with the molecular formula C9H3BrF4O2 and a molecular weight of 299.02 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in advanced research and synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of benzofuran derivatives under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources in the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzotrifluoride: A halogenated benzotrifluoride derivative with similar reactivity.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated benzyl bromide with comparable properties.
Uniqueness
2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one stands out due to its unique combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct reactivity and selectivity. This makes it particularly valuable in specialized research and industrial applications .
Properties
Molecular Formula |
C9H3BrF4O2 |
---|---|
Molecular Weight |
299.02 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H3BrF4O2/c10-8-7(15)6-4(11)1-3(9(12,13)14)2-5(6)16-8/h1-2,8H |
InChI Key |
FIAMHKUBHKIRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(C2=O)Br)F)C(F)(F)F |
Origin of Product |
United States |
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